molecular formula C16H20ClNO3 B8310330 (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester

(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester

Cat. No.: B8310330
M. Wt: 309.79 g/mol
InChI Key: FAFWLWWSZMIWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.793 g/mol . This compound is characterized by the presence of a cyclopropylcarbamic acid tert-butyl ester group attached to a 4-chloro-3-formylbenzyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester typically involves the reaction of 4-chloro-3-formylbenzyl chloride with cyclopropylamine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: 4-Chloro-3-carboxybenzyl)cyclopropylcarbamic acid tert-butyl ester

    Reduction: (4-Chloro-3-hydroxymethylbenzyl)cyclopropylcarbamic acid tert-butyl ester

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-formylphenyl)cyclopropylcarbamic acid methyl ester
  • (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid ethyl ester
  • (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid isopropyl ester

Uniqueness

(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications .

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

tert-butyl N-[(4-chloro-3-formylphenyl)methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18(13-5-6-13)9-11-4-7-14(17)12(8-11)10-19/h4,7-8,10,13H,5-6,9H2,1-3H3

InChI Key

FAFWLWWSZMIWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Cl)C=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

MnO2 (815 mg, 8.44 mmol) was added to a sol. of (4-chloro-3-hydroxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (526 mg, 1.69 mmol) in CH3CN (34 mL). The mixture was stirred at rt for 3 h, and was filtered over Celite, and washed with CH3CN and CH2Cl2. Evaporation of the solvents under reduced pressure yielded the crude title compound (563 mg, quantitative yield) that was used further without purification. LC-MS: tR=1.05 min; ES+: 310.04.
Name
(4-chloro-3-hydroxymethyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
815 mg
Type
catalyst
Reaction Step One

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